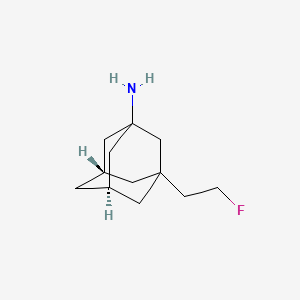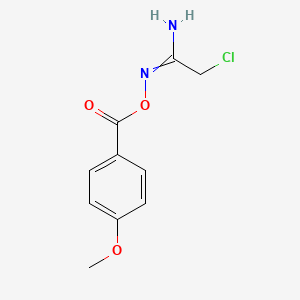![molecular formula C6H13N3O2S B14005457 N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide CAS No. 52511-48-5](/img/structure/B14005457.png)
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide is an organic compound with the molecular formula C6H13N3O2S. This compound is known for its unique structure, which includes a formamide group, a methylcarbamoylamino group, and a sulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide typically involves the reaction of methylamine with methyl formate, followed by the introduction of a sulfanyl group. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The process generally includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
N-Methylformamide: A related compound with a simpler structure, used as a solvent and reagent in organic synthesis.
Dimethylformamide: Another related compound, widely used as a solvent in chemical reactions.
Formamide: A simpler formamide compound, used in various industrial applications.
Uniqueness
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
52511-48-5 |
|---|---|
Formule moléculaire |
C6H13N3O2S |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
S-[2-(methylcarbamoylamino)ethyl] N-methylcarbamothioate |
InChI |
InChI=1S/C6H13N3O2S/c1-7-5(10)9-3-4-12-6(11)8-2/h3-4H2,1-2H3,(H,8,11)(H2,7,9,10) |
Clé InChI |
YKTZAKWGLWLAGK-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NCCSC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
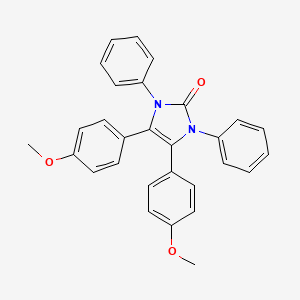

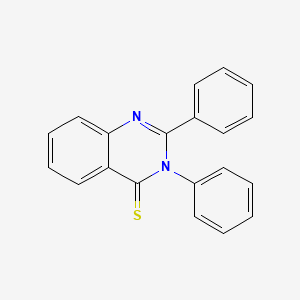
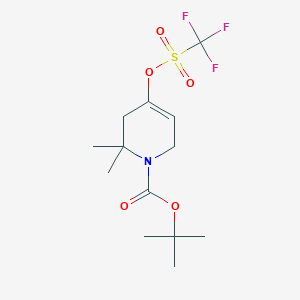

![N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide](/img/structure/B14005409.png)
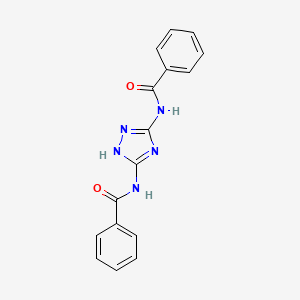
![2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol](/img/structure/B14005420.png)
